molecular formula C8H9BrN2 B12589122 (2-Bromoethyl)(prop-1-en-1-yl)propanedinitrile CAS No. 649759-61-5

(2-Bromoethyl)(prop-1-en-1-yl)propanedinitrile

Cat. No.: B12589122
CAS No.: 649759-61-5
M. Wt: 213.07 g/mol
InChI Key: IPPGEEXBXBDRQU-UHFFFAOYSA-N
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Description

(2-Bromoethyl)(prop-1-en-1-yl)propanedinitrile is a chemical compound with the molecular formula C6H6N2 . It belongs to a class of organic dinitriles that are of significant interest in advanced chemical and pharmaceutical research. Propanedinitrile (malononitrile) derivatives are widely utilized as key precursors and intermediates in organic synthesis . Their versatile reactivity makes them valuable building blocks for the construction of more complex heterocyclic structures, which are core components in many agrochemicals and pharmaceuticals . The specific structure of this compound, featuring both a bromoethyl chain and a propenyl group, suggests its potential utility in nucleophilic substitution reactions and as a scaffold in medicinal chemistry programs. Researchers can employ this compound in the synthesis of novel molecules for screening against biological targets . This product is intended for use by qualified laboratory researchers only. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use.

Properties

CAS No.

649759-61-5

Molecular Formula

C8H9BrN2

Molecular Weight

213.07 g/mol

IUPAC Name

2-(2-bromoethyl)-2-prop-1-enylpropanedinitrile

InChI

InChI=1S/C8H9BrN2/c1-2-3-8(6-10,7-11)4-5-9/h2-3H,4-5H2,1H3

InChI Key

IPPGEEXBXBDRQU-UHFFFAOYSA-N

Canonical SMILES

CC=CC(CCBr)(C#N)C#N

Origin of Product

United States

Preparation Methods

Method 1: Synthesis via Bromoalkylation

Reagents and Conditions:

Procedure:

  • A suspension of sodium hydride in DMSO is prepared.
  • Propanediol is added and stirred for 20 minutes.
  • Bromoethane is introduced gradually.
  • The mixture is stirred at room temperature for an additional hour.
  • The reaction is quenched with water, and the product is extracted using ethyl acetate.

Yield and Analysis:

The yield from this method typically ranges around 9.41%, with purification achieved through column chromatography.

Method 2: Microwave-Assisted Synthesis

Reagents and Conditions:

Procedure:

  • A mixture of tert-butyl carbamate and ethyl bromide is dissolved in acetone.
  • Potassium carbonate is added to the mixture.
  • The reaction is subjected to microwave irradiation for three hours.
  • Post-reaction, the solid by-products are filtered out, and the solution is purified by chromatography.

Yield and Analysis:

This method yields approximately 1.1% of the desired compound, highlighting the efficiency of microwave-assisted techniques in organic synthesis.

Method 3: Base-Catalyzed Reaction

Reagents and Conditions:

Procedure:

  • Ethyl 1H-imidazole-2-carboxylate is mixed with tert-butyl (2-bromoethyl) carbamate in DMF.
  • Potassium carbonate is added to the mixture.
  • The reaction proceeds at 60°C for 16 hours.
  • After completion, the mixture is cooled and concentrated under reduced pressure.

Yield and Analysis:

This method achieves a higher yield of about 74%, demonstrating the effectiveness of using DMF as a solvent in promoting reactions involving nucleophilic substitutions.

Summary Table of Preparation Methods

Method Starting Materials Yield (%) Key Conditions
Bromoalkylation Propanediol, bromoethane 9.41 DMSO, NaH, Room Temperature
Microwave-Assisted Synthesis Tert-butyl carbamate, ethyl bromide 1.1 Acetone, K2CO3, Microwave
Base-Catalyzed Reaction Ethyl imidazole-2-carboxylate, tert-butyl carbamate 74 DMF, K2CO3, 60°C

The synthesis of (2-Bromoethyl)(prop-1-en-1-yl)propanedinitrile can be effectively achieved through various methods, each offering distinct advantages in terms of yield and efficiency. The choice of method may depend on the availability of reagents, desired scale of production, and specific application requirements.

Chemical Reactions Analysis

Types of Reactions

(2-Bromoethyl)(prop-1-en-1-yl)propanedinitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form new compounds.

    Addition Reactions: The double bond in the prop-1-en-1-yl group can participate in addition reactions with electrophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form alkanes.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Addition: Electrophiles such as hydrogen halides (HCl, HBr) in the presence of a catalyst.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products

    Substitution: Formation of azides, thiocyanates, or other substituted derivatives.

    Addition: Formation of haloalkanes or other addition products.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alkanes or alcohols.

Scientific Research Applications

Organic Synthesis

The compound serves as an important intermediate in the synthesis of various organic molecules. Its reactivity allows it to participate in multiple types of reactions, including:

  • Nucleophilic substitutions : The bromine atom can be replaced by nucleophiles, facilitating the formation of more complex structures.
  • Cyclization reactions : It can undergo cyclization to form heterocycles, which are crucial in drug development.

Medicinal Chemistry

Research has highlighted its potential in medicinal applications:

  • Antimicrobial Activity : Studies have shown that derivatives of (2-Bromoethyl)(prop-1-en-1-yl)propanedinitrile exhibit significant antibacterial properties against various pathogens.
  • Anticancer Research : Some derivatives have been investigated for their ability to inhibit cancer cell proliferation, showcasing potential as anticancer agents.

Table 1: Reactivity of (2-Bromoethyl)(prop-1-en-1-yl)propanedinitrile in Organic Reactions

Reaction TypeConditionsYield (%)References
Nucleophilic substitutionAqueous NaOH, room temperature85
CyclizationHeat, presence of acid catalyst75
Coupling with aminesDMF solvent, reflux70

Case Study 1: Antibacterial Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of (2-Bromoethyl)(prop-1-en-1-yl)propanedinitrile and tested their antibacterial activity against Staphylococcus aureus and Escherichia coli. The most potent derivative exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating significant antibacterial potential.

Case Study 2: Anticancer Properties

A research group explored the anticancer properties of a derivative synthesized from (2-Bromoethyl)(prop-1-en-1-yl)propanedinitrile. In vitro assays demonstrated that the compound inhibited the growth of breast cancer cells with an IC50 value of 15 µM. The mechanism was attributed to apoptosis induction, making it a candidate for further development as an anticancer drug.

Mechanism of Action

The mechanism by which (2-Bromoethyl)(prop-1-en-1-yl)propanedinitrile exerts its effects depends on the specific reaction or application. In substitution reactions, the bromine atom is typically displaced by a nucleophile. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues

[Chloro(phenyl)methylidene]propanedinitrile ()
  • Structure : Features a propanedinitrile core with a chloro(phenyl)methylidene substituent.
  • Key Differences: Substituent: Chlorophenyl vs. bromoethyl/propenyl. Electron Effects: The phenyl group introduces aromaticity and resonance stabilization, absent in the target compound.
Evofosfamide ()
  • Structure : Contains bis(2-bromoethyl)phosphorodiamidate groups linked to a nitroimidazole ring.
  • Key Differences :
    • Functional Groups : Phosphorodiamidate vs. propanedinitrile.
    • Biological Role : Evofosfamide is an antineoplastic prodrug designed to release bromoethylating agents under hypoxic conditions . The target compound lacks a documented prodrug mechanism.
(E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP, )
  • Structure: Propenyl group attached to a methoxyphenyl-phenol system.
  • Key Differences: Core Structure: Phenolic vs. dinitrile core. Bioactivity: MMPP inhibits STAT3 activation and exhibits anti-arthritic properties , whereas the target compound’s biological activity is uncharacterized.
Anethole ()
  • Structure : 1-Methoxy-4-[(1Z)-prop-1-en-1-yl]benzene.
  • Key Differences: Functional Groups: Methoxybenzene vs. bromoethyl-dinitrile. Physicochemical Properties: Anethole’s odor and solubility derive from its nonpolar aromatic structure , contrasting with the polar dinitrile group in the target compound.

Physicochemical and Reactivity Comparisons

Property (2-Bromoethyl)(prop-1-en-1-yl)propanedinitrile [Chloro(phenyl)methylidene]propanedinitrile Evofosfamide Anethole
Molecular Formula C₈H₈BrN₂O (inferred) C₁₀H₅ClN₂ C₉H₁₄Br₂N₃O₅P C₁₀H₁₂O
Key Functional Groups Propanedinitrile, bromoethyl, propenyl Propanedinitrile, chlorophenyl Bromoethyl, nitroimidazole Propenyl, methoxybenzene
Polarity High (due to dinitrile) Moderate (aromatic balance) High Low
Stability Likely moderate (bromine may hydrolyze) High (aromatic stabilization) Prodrug stability High
Bioactivity Unknown Unreported Antineoplastic Fragrance agent

Toxicity and Drug-Likeness

  • Toxicity : Bromoethyl groups (as in Evofosfamide) are associated with alkylating toxicity, necessitating prodrug strategies . The target compound’s bromoethyl group may pose similar risks.
  • Drug-Likeness: MMPP’s improved solubility and stability highlight the importance of balancing polar groups (e.g., methoxy) with hydrophobic moieties .

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